2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester
Overview
Description
Phomosine D is a fungal metabolite originally isolated from the endophytic fungus Phomopsis It is a highly substituted biaryl ether with significant biological activity
Preparation Methods
Phomosine D can be synthesized through several routes. One common method involves the acetylation of phenolic hydroxyl groups, followed by allylation using silver oxide as a mediator. The aldehyde group in the compound can be transformed into oximes or oxime ethers through reactions with hydroxylamine. Additionally, borohydride reduction can produce benzyl alcohols, which can be further converted into benzyl ethers . Industrial production methods typically involve fermentation processes using the Phomopsis fungus, followed by extraction and purification of the compound .
Chemical Reactions Analysis
Phomosine D undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to form quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenolic hydroxyl groups can be substituted with different functional groups through reactions with appropriate reagents. Common reagents used in these reactions include hydroxylamine, silver oxide, and borohydride.
Scientific Research Applications
Chemistry: It serves as a model compound for studying biaryl ether synthesis and functional group transformations.
Mechanism of Action
Phomosine D exerts its effects through various molecular targets and pathways. The compound’s antifungal activity is primarily due to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in cell wall synthesis. Its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein production . The exact molecular targets and pathways involved in these processes are still under investigation.
Comparison with Similar Compounds
Phomosine D is part of a family of biaryl ether compounds produced by the Phomopsis fungus. Similar compounds include phomosine A, phomosine B, and phomosine C. These compounds share a similar biaryl ether structure but differ in the substitution patterns of their functional groups . Phomosine D is unique due to its specific substitution pattern, which contributes to its distinct biological activity .
Properties
IUPAC Name |
methyl 2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O7/c1-8-5-12(20)11(7-19)13(6-8)25-17-9(2)14(18(23)24-4)15(21)10(3)16(17)22/h5-6,19-22H,7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFYVKDXNWPWNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=C(C(=C(C(=C2C)C(=O)OC)O)C)O)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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